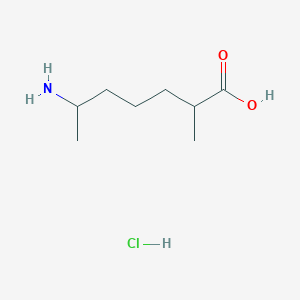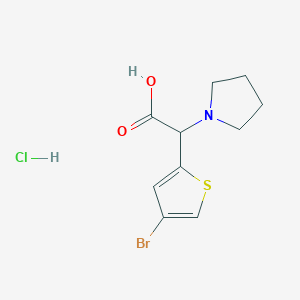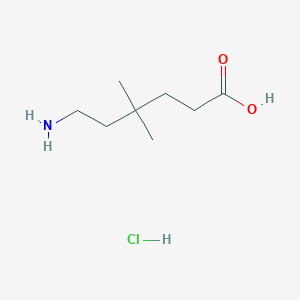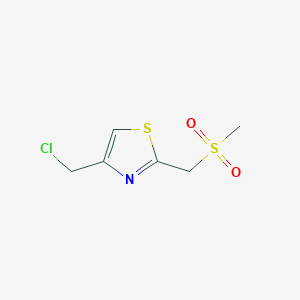![molecular formula C10H13ClN2O B1526175 [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride CAS No. 76712-84-0](/img/structure/B1526175.png)
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Vue d'ensemble
Description
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound with significant potential in the fields of scientific research and industry. It has a CAS RN® number of 76712-84-0 . The IUPAC name for this compound is N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is 190.24 . More detailed physical and chemical properties were not available in the retrieved sources.Applications De Recherche Scientifique
-
- Application Summary : “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound used in the field of organic chemistry . It’s often used as a reagent or building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research or the specific reaction being carried out. Typically, this compound would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemicals .
- Results or Outcomes : The outcomes of using this compound can also vary greatly depending on the specific research context. In general, the use of this compound in organic synthesis can enable the creation of a wide variety of complex molecules .
-
- Application Summary : A compound similar to “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” has been studied for its potential anti-cancer properties .
- Methods of Application : In this context, the compound was likely tested in vitro (in a lab dish) or in vivo (in a living organism) to observe its effects on cancer cells .
- Results or Outcomes : The study found that the compound showed some level of inhibition to the growth of lung, breast, and colon cancer cells .
-
- Application Summary : “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is often used as a reagent or building block in the synthesis of more complex molecules . It’s used in the field of chemical synthesis, particularly in the creation of specialized organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research or the specific reaction being carried out. Typically, this compound would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemicals .
- Results or Outcomes : The outcomes of using this compound can also vary greatly depending on the specific research context. In general, the use of this compound in chemical synthesis can enable the creation of a wide variety of complex molecules .
-
- Application Summary : A compound similar to “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” has been used in the field of material science . It’s often used in the synthesis of materials with specific properties .
- Methods of Application : In this context, the compound would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemicals .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific research context. In general, the use of this compound in material science can enable the creation of materials with specific properties .
-
- Application Summary : “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is often used in the field of chemical manufacturing . It’s used in the production of various chemicals and materials .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research or the specific reaction being carried out. Typically, this compound would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemicals .
- Results or Outcomes : The outcomes of using this compound can also vary greatly depending on the specific research context. In general, the use of this compound in chemical manufacturing can enable the creation of a wide variety of complex molecules .
-
- Application Summary : A compound similar to “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” has been used in the field of life sciences . It’s often used in the synthesis of materials with specific properties .
- Methods of Application : In this context, the compound would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemicals .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific research context. In general, the use of this compound in life sciences can enable the creation of materials with specific properties .
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFABMGASHAZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)


![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)


amine](/img/structure/B1526112.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)